
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine is a synthetic compound known for its amphiphilic properties, making it useful in various scientific and industrial applications. This compound is characterized by its long hydrophobic dodecyl chains and a hydrophilic glutamine head, which allows it to interact with both hydrophobic and hydrophilic environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Dodecanoyl-N-dodecyl-L-alpha-glutamine typically involves the acylation of L-alpha-glutamine with dodecanoyl chloride and dodecylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of N2-Dodecanoyl-N-dodecyl-L-alpha-glutamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with controlled temperature and stirring
Purification: Crystallization or chromatography to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones
Reduction: Reduction reactions can yield amines or alcohols
Substitution: Nucleophilic substitution reactions can replace the dodecyl or dodecanoyl groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Varied depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions
Biology: Employed in cell culture studies to enhance membrane permeability
Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties
Wirkmechanismus
The mechanism of action of N2-Dodecanoyl-N-dodecyl-L-alpha-glutamine involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to insert into lipid membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Dodecanoyl-L-homoserine lactone
- N-Dodecanoyl-L-alanine
- N-Dodecanoyl-L-tyrosine
Comparison
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine is unique due to its dual long-chain hydrophobic groups and a hydrophilic glutamine head. This structure provides superior emulsifying and membrane-interacting properties compared to other similar compounds, which may have shorter hydrophobic chains or different hydrophilic heads.
Eigenschaften
CAS-Nummer |
193764-32-8 |
|---|---|
Molekularformel |
C29H56N2O4 |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
(4S)-4-(dodecanoylamino)-5-(dodecylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C29H56N2O4/c1-3-5-7-9-11-13-15-17-19-21-25-30-29(35)26(23-24-28(33)34)31-27(32)22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3,(H,30,35)(H,31,32)(H,33,34)/t26-/m0/s1 |
InChI-Schlüssel |
DMJKZOLWAUUQCW-SANMLTNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCNC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C(CCC(=O)O)NC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)
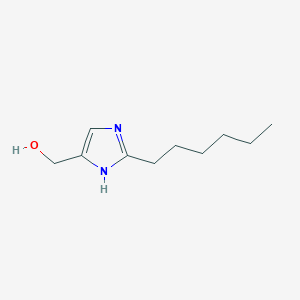
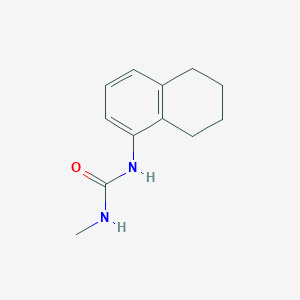
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
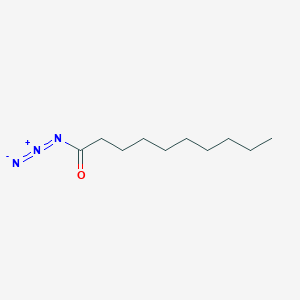
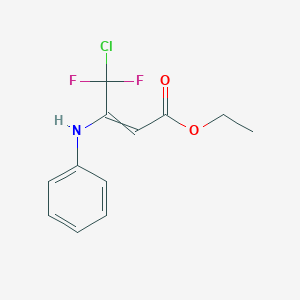

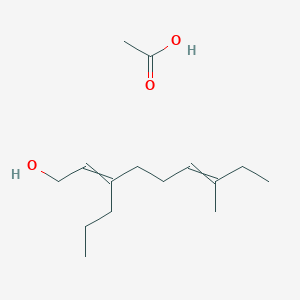
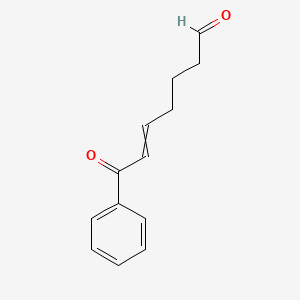
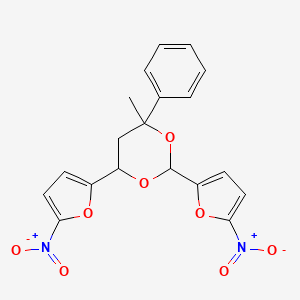
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
